molecular formula C10H6F6O2 B11720440 3',5'-Bis(trifluoromethyl)-2-hydroxyacetophenone

3',5'-Bis(trifluoromethyl)-2-hydroxyacetophenone

Cat. No.: B11720440
M. Wt: 272.14 g/mol
InChI Key: QERHRDLTGBTNGD-UHFFFAOYSA-N
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Description

3’,5’-Bis(trifluoromethyl)-2-hydroxyacetophenone: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a hydroxyacetophenone core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis(trifluoromethyl)-2-hydroxyacetophenone typically involves the introduction of trifluoromethyl groups into the acetophenone structure. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts to enhance the efficiency of the trifluoromethylation process is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis(trifluoromethyl)-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,5’-Bis(trifluoromethyl)-2-hydroxyacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Bis(trifluoromethyl)-2-hydroxyacetophenone involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and electron-withdrawing properties, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
  • 3,5-Bis(trifluoromethyl)aniline

Uniqueness

3’,5’-Bis(trifluoromethyl)-2-hydroxyacetophenone is unique due to the presence of both hydroxy and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of electronic and steric properties that make it particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Properties

Molecular Formula

C10H6F6O2

Molecular Weight

272.14 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyethanone

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,17H,4H2

InChI Key

QERHRDLTGBTNGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CO

Origin of Product

United States

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